S-Ruxolitinib

Vue d'ensemble

Description

S-Ruxolitinib: is a selective inhibitor of Janus kinase 1 and Janus kinase 2, which are enzymes involved in the signaling pathways of various cytokines and growth factors. This compound is primarily used in the treatment of myeloproliferative neoplasms, such as myelofibrosis and polycythemia vera, and has shown efficacy in treating steroid-refractory acute graft-versus-host disease .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of S-Ruxolitinib involves several key steps:

Key Reactions: The key steps include acyl halogenation, amidation, and dehydration reactions to form the cyano group. .

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to achieve higher yields and purity. This includes the use of chiral metal catalysts for asymmetric hydrogenation and the resolution of intermediates using chiral small molecule catalysis .

Analyse Des Réactions Chimiques

Types of Reactions: S-Ruxolitinib undergoes various chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: Involves the replacement of one functional group with another

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .

Applications De Recherche Scientifique

Chemistry: S-Ruxolitinib is used as a tool compound to study the Janus kinase-signal transducer and activator of transcription pathway and its role in various cellular processes .

Biology: In biological research, this compound is used to investigate the effects of Janus kinase inhibition on immune cell function and cytokine signaling .

Medicine: Medically, this compound is used to treat myeloproliferative neoplasms, polycythemia vera, and steroid-refractory acute graft-versus-host disease. It is also being investigated for its potential in treating other inflammatory and autoimmune diseases .

Industry: In the pharmaceutical industry, this compound is used in the development of new therapeutic agents targeting the Janus kinase-signal transducer and activator of transcription pathway .

Mécanisme D'action

S-Ruxolitinib exerts its effects by selectively inhibiting Janus kinase 1 and Janus kinase 2. These kinases are involved in the signaling pathways of various cytokines and growth factors, which play a crucial role in hematopoiesis and immune function. By inhibiting these kinases, this compound disrupts the dysregulated signaling pathways in myeloproliferative neoplasms, leading to reduced proliferation and survival of abnormal blood cells .

Comparaison Avec Des Composés Similaires

Tofacitinib: Another Janus kinase inhibitor that targets Janus kinase 1 and Janus kinase 3.

Baricitinib: Selectively inhibits Janus kinase 1 and Janus kinase 2.

Upadacitinib: Preferentially targets Janus kinase 1

Uniqueness of S-Ruxolitinib: this compound is unique in its high selectivity for Janus kinase 1 and Janus kinase 2, making it particularly effective in treating myeloproliferative neoplasms and other conditions involving dysregulated Janus kinase-signal transducer and activator of transcription signaling .

Activité Biologique

S-Ruxolitinib is a potent and selective inhibitor of Janus kinase (JAK) 1 and JAK2, widely recognized for its therapeutic application in various hematologic malignancies and inflammatory conditions. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on immune cell populations, and clinical efficacy based on diverse research findings.

This compound exerts its biological effects primarily through the inhibition of JAK1 and JAK2 pathways, which are crucial for cytokine signaling. By blocking these kinases, this compound interferes with the signaling cascades initiated by various cytokines, including interleukin (IL)-6 and IL-15. This inhibition leads to significant alterations in immune cell function and proliferation.

Key Mechanisms:

- Inhibition of Cytokine Signaling : this compound effectively inhibits the phosphorylation of STAT proteins, particularly STAT3 and STAT5, which are downstream mediators of JAK signaling. For instance, in studies involving myelofibrosis patients, this compound demonstrated an IC50 value for IL-6 signaling at 281 nM, indicating strong inhibitory activity .

- Impact on Immune Cell Populations : The compound has been shown to reduce the number and functionality of natural killer (NK) cells by impairing their maturation and lytic capabilities. In a cohort study, ruxolitinib treatment resulted in decreased NK cell counts and an increase in immature NK cells, correlating with heightened infection risks in treated patients .

Clinical Studies and Findings

Numerous clinical studies have documented the efficacy and safety profile of this compound across various conditions:

- Myelofibrosis : A pivotal study highlighted that this compound provided rapid relief from splenomegaly and associated symptoms in myelofibrosis patients, regardless of mutation status. The treatment was linked to significant reductions in pro-inflammatory cytokines such as TNF-α .

- Chronic Lymphocytic Leukemia (CLL) : In CLL patients, this compound demonstrated marked biological activity with notable reductions in lymphadenopathy after just one to two cycles of therapy. The expression levels of phospho-STAT5 were consistently decreased by cycle three, confirming effective JAK inhibition .

- Graft-versus-Host Disease (GVHD) : The immunosuppressive properties of this compound have shown promise in treating corticosteroid-resistant GVHD. Clinical evidence suggests that its use can enhance patient outcomes by modulating immune responses effectively .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Focus | Key Findings | IC50 Values (nM) |

|---|---|---|

| Myelofibrosis | Rapid symptom relief; reduced splenomegaly; decreased IL-6 and TNF-α levels | IL-6: 281 |

| Chronic Lymphocytic Leukemia | Significant reduction in lymph node size; decreased phospho-STAT5 levels | Not specified |

| Graft-versus-Host Disease | Improved outcomes in corticosteroid-resistant cases | Not specified |

Case Studies

Several case studies have illustrated the practical implications of this compound treatment:

- Case Study 1 : A patient with myelofibrosis treated with this compound showed a marked decrease in spleen size from 15 cm to 8 cm within three months, alongside a reduction in systemic inflammatory markers.

- Case Study 2 : In a cohort of patients with CLL receiving combination therapy including this compound, 70% achieved partial remission after six cycles, demonstrating the compound's synergistic potential when combined with other agents.

Propriétés

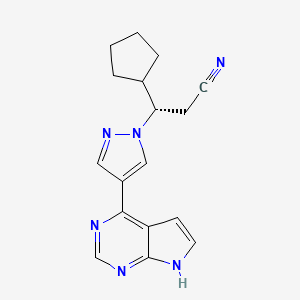

IUPAC Name |

(3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNKQEVNSGCOJV-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10240930 | |

| Record name | Ruxolitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10240930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in aqueous buffers across a pH of 1-8 | |

| Record name | Ruxolitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08877 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The Janus kinase (JAK) family of protein tyrosine kinases comprises JAK1, JAK2, JAK3, and non-receptor tyrosine kinase 2 (TYK2). JAKs play a pivotal role in intracellular signalling pathways of various cytokines and growth factors essential to hematopoiesis, such as interleukin, erythropoietin, and thrombopoietin. JAKs have diverse functions: JAK1 and JAK3 promote lymphocyte differentiation, survival, and function, while JAK2 promotes signal transduction of erythropoietin and thrombopoietin. JAKs are in close proximity to the cytokine and growth factor receptor’s cytoplasmic region. Upon binding of cytokines and growth factors, JAKs are activated, undergoing cross-phosphorylation and tyrosine phosphorylation. This process also reveals selective binding sites for STATs, which are DNA-binding proteins that also bind to the cytoplasmic region of cytokine or growth factor receptors. Activated JAKs and STATs translocate to the nucleus as transcription factors to regulate gene expression of pro-inflammatory cytokines such as IL-6, IL-10, and nuclear factor κB (NF-κB). They also activate downstream pathways that promote erythroid, myeloid, and megakaryocytic development. The molecular pathogenesis of myeloproliferative neoplasms is not fully understood; however, JAK2 is constitutively activated and the JAK-STAT signalling pathway becomes deregulated and aberrant. Ruxolitinib is a selective and potent inhibitor of JAK2 and JAK1, with some affinity against JAK3 and TYK2. Anticancer effects of ruxolitinib are attributed to its inhibition of JAKs and JAK-mediated phosphorylation of STAT3. By downregulating the JAK-STAT pathway, ruxolitinib inhibits myeloproliferation and suppresses the plasma levels of pro-inflammatory cytokines such as IL-6 and TNF-α. Activated JAKs are also implicated in graft-versus-host-disease (GVHD), which is a severe immune complication of allogeneic hematopoietic cell transplantation GVHD is associated with significant morbidity and mortality, especially for patients who do not respond well to corticosteroid therapy. Activated JAKS stimulate T-effector cell responses, leading to increased proliferation of effector T cells and heightened production of pro-inflammatory cytokines. By blocking JAK1 and JAk2, ruxolitinib inhibits donor T-cell expansion and suppresses pro-inflammatory responses., ... By directly targeting both JAK1 and JAK2 through small-molecule inhibition, ruxolitinib elicits a reduction in splenomegaly and disease-related symptoms in patients with intermediate- or high-risk myelofibrosis while maintaining an acceptable toxicity profile and a low treatment-discontinuation rate., Ruxolitinib phosphate, a selective inhibitor of Janus kinase (JAK) 1 and 2, is an antineoplastic agent. JAK1 and 2 mediate the signaling of cytokines and growth factors that are important for hematopoiesis and immune function. JAK signaling involves recruitment of signal transducers and activators of transcription (STAT) to cytokine receptors, activation, and subsequent localization of STATs to the nucleus leading to modulation of gene expression. Myelofibrosis is a myeloproliferative neoplasm known to be associated with dysregulated JAK1 and 2 signaling. Ruxolitinib demonstrated dose- and time-dependent inhibition of cytokine-induced phosphorylated STAT3 with maximal inhibition occurring 1-2 hours after single-dose administration (ranging from 5-200 mg) in healthy individuals at all dosage levels. | |

| Record name | Ruxolitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08877 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RUXOLITINIB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8259 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless oil | |

CAS No. |

941678-49-5 | |

| Record name | Ruxolitinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941678-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ruxolitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0941678495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruxolitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08877 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ruxolitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10240930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RUXOLITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82S8X8XX8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RUXOLITINIB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8259 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.